molecular formula C20H27N3O5S B611840 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 1370888-71-3

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Cat. No. B611840
M. Wt: 421.512
InChI Key: DPBKLIVPNYGQQG-UHFFFAOYSA-N
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Description

This compound is a versatile chemical compound utilized extensively in scientific research for its diverse applications and potential breakthroughs. It is also known as XD14 .


Molecular Structure Analysis

The molecular formula of this compound is C20H27N3O5S . It has a complex structure with several functional groups, including an acetyl group, a sulfamoyl group, and a carboxamide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 421.5 g/mol . It has a topological polar surface area of 128 Ų, indicating its polarity . It also has a XLogP3-AA value of 2.3, which provides an estimate of its hydrophobicity .

Scientific Research Applications

Thermal-Induced Dimerization Cyclization

  • Researchers investigated the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives, leading to 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives, which are structurally related to the compound (Sheng-Yin Zhao et al., 2014).

Synthesis of New Pyrrole Derivatives

  • A study synthesized new substituted 1H-1-pyrrolylcarboxamides of pharmacological interest via acyl chlorides, which are chemically similar to the compound being researched (A. Bijev et al., 2003).

Oxidation Studies of Pyrrole Derivatives

  • An exploration into the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, related to the compound, was conducted, providing insights into the chemical behavior and potential applications of these compounds (G. Cirrincione et al., 1987).

Interaction with Bovine Serum Albumin

  • A study synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin, which could provide insights into the biological activity of similar compounds (Fa-Yan Meng et al., 2012).

Synthesis of Triazole Derivatives

  • Research focused on the synthesis of 1,2,4 triazole derivatives and their anti-inflammatory evaluation, indicating potential pharmacological applications for structurally related compounds (M. Virmani et al., 2014).

Synthesis of Pyrazole-Carboxamides

  • A study synthesized 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, examining their analgesic, anti-inflammatory, and antimicrobial activities, relevant for understanding the broader applications of similar compounds (V. L. Gein et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBKLIVPNYGQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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